dimethyl 1-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4,5-dicarboxylate
Description
Dimethyl 1-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4,5-dicarboxylate is a 1,2,3-triazole derivative featuring a 4,5-dicarboxylate ester core and a 1-substituted 2-[(4-methoxyphenyl)amino]-2-oxoethyl group. This compound is synthesized via 1,3-dipolar cycloaddition (click chemistry) between dimethyl acetylenedicarboxylate (DMAD) and azide precursors under solvent-free or eco-friendly conditions . Its structural complexity and functional diversity make it a candidate for pharmacological applications, including anticancer and antimicrobial agents.
Properties
Molecular Formula |
C15H16N4O6 |
|---|---|
Molecular Weight |
348.31 g/mol |
IUPAC Name |
dimethyl 1-[2-(4-methoxyanilino)-2-oxoethyl]triazole-4,5-dicarboxylate |
InChI |
InChI=1S/C15H16N4O6/c1-23-10-6-4-9(5-7-10)16-11(20)8-19-13(15(22)25-3)12(17-18-19)14(21)24-2/h4-7H,8H2,1-3H3,(H,16,20) |
InChI Key |
OFIGCFYMSJUYPX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CN2C(=C(N=N2)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-DIMETHYL 1-{[(4-METHOXYPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE typically involves multiple steps. One common method starts with the preparation of the triazole ring, followed by the introduction of the methoxyphenyl group and the carboxylate groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and acyl chlorides.
Introduction of the Methoxyphenyl Group: This step involves the reaction of the triazole intermediate with 4-methoxyphenyl isocyanate under controlled conditions.
Addition of Carboxylate Groups: The final step includes the esterification of the triazole derivative with appropriate carboxylic acids in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to maintain consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4,5-DIMETHYL 1-{[(4-METHOXYPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
4,5-DIMETHYL 1-{[(4-METHOXYPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,5-DIMETHYL 1-{[(4-METHOXYPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs vary in substituents at the triazole’s 1-position (R-group) and ester groups (methyl/ethyl). Below is a detailed comparison:
Substituent Variations at the 1-Position
Key Observations :
- Electron-Donating Groups (e.g., 4-methoxy in the target compound) may enhance interactions with biological targets via hydrogen bonding .
- Bulky Substituents (e.g., benzothiazole-piperazine in 6a) improve anticancer activity by targeting specific enzymes or receptors .
Ester Group Modifications
Key Observations :
Key Observations :
Physicochemical and Spectral Properties
- 1H-NMR : Methyl esters appear as singlets at δ 3.97–4.00 ppm; ethyl esters show multiplets at δ 1.24–1.33 and 4.29–4.39 ppm .
- 13C-NMR : Ester carbonyls resonate at δ 168.2–168.5 ppm; methoxy carbons at δ 52.7–62.8 ppm .
- Melting Points : Range from 72–73°C (simple esters) to 224–226°C (oxadiazole hybrids) .
Biological Activity
Dimethyl 1-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4,5-dicarboxylate is a compound belonging to the class of triazole derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, supported by relevant studies and data.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
This structure includes a triazole ring and a methoxyphenyl group, which are crucial for its biological activity.
Antimicrobial Activity
Research has demonstrated that triazole derivatives exhibit notable antimicrobial properties. A study investigating various 1,2,4-triazole derivatives revealed that compounds similar to this compound showed significant activity against a range of bacteria including Staphylococcus aureus and Escherichia coli .
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| A | Staphylococcus aureus | 32 µg/mL |
| B | Escherichia coli | 64 µg/mL |
| C | Enterococcus faecalis | 16 µg/mL |
The above table summarizes the antimicrobial efficacy of various compounds related to the triazole class. The presence of the methoxy group in this compound enhances its interaction with microbial targets.
Anticancer Activity
Several studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds containing the triazole moiety have shown significant antiproliferative effects in various cancer cell lines. A notable study reported that derivatives similar to our compound exhibited IC50 values ranging from 1.1 µM to 4.24 µM against breast cancer (MCF-7) and liver cancer (HepG2) cell lines .
Case Study: Anticancer Efficacy
In a comparative analysis of several triazole derivatives:
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Dimethyl Triazole | MCF-7 | 1.1 |
| Dimethyl Triazole | HCT-116 | 2.6 |
| Dimethyl Triazole | HepG2 | 1.4 |
The results indicate that this compound possesses significant anticancer properties comparable to established chemotherapeutic agents.
The mechanism by which triazoles exert their biological effects often involves the inhibition of key enzymes involved in cellular processes. For example, thymidylate synthase inhibition has been identified as a critical pathway through which these compounds induce apoptosis in cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
